Butanoic acid, 2-(acetyloxy)-3-hydroxy-2-methyl-, 1-(acetyloxy)decahydro-1,4a-dimethyl-7-(1-methylethylidene)-6-oxo-2-naphthalenyl ester
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Overview
Description
Butanoic acid, 2-(acetyloxy)-3-hydroxy-2-methyl-, 1-(acetyloxy)decahydro-1,4a-dimethyl-7-(1-methylethylidene)-6-oxo-2-naphthalenyl ester is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include esterification, hydroxylation, and ketonization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme activities and metabolic pathways. Its functional groups can interact with various biomolecules, providing insights into their functions and interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug synthesis. Its diverse reactivity allows for the modification of its structure to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure makes it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their activities and functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-(acetyloxy)-3-hydroxy-2-methyl-, 1-(acetyloxy)decahydro-1,4a-dimethyl-7-(1-methylethylidene)-6-oxo-2-naphthalenyl ester
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, methyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its complex structure. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Properties
CAS No. |
119347-18-1 |
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Molecular Formula |
C24H36O8 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(1-acetyloxy-1,4a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,5,8,8a-hexahydronaphthalen-2-yl) 2-acetyloxy-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C24H36O8/c1-13(2)17-11-19-22(6,12-18(17)28)10-9-20(24(19,8)32-16(5)27)30-21(29)23(7,14(3)25)31-15(4)26/h14,19-20,25H,9-12H2,1-8H3 |
InChI Key |
LLBMDQKIMOBDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(=O)OC1CCC2(CC(=O)C(=C(C)C)CC2C1(C)OC(=O)C)C)OC(=O)C)O |
Origin of Product |
United States |
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